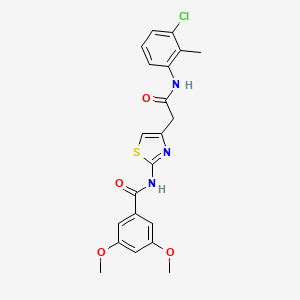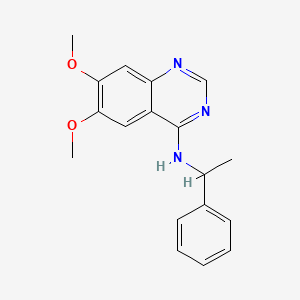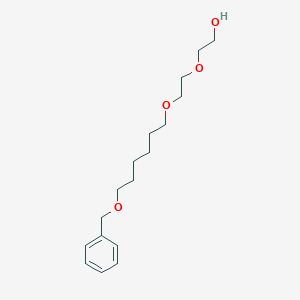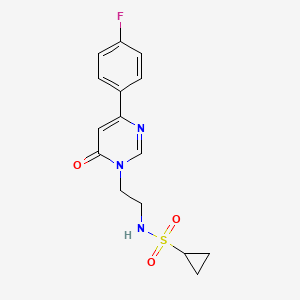![molecular formula C7H6ClN3 B2933954 2-Chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyridine CAS No. 1551174-78-7](/img/structure/B2933954.png)
2-Chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-Chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyridine” is a derivative of the [1,2,4]triazolo[4,3-a]quinoxaline class . It’s a heterocyclic compound, which means it contains atoms of at least two different elements as members of its rings . Triazoles, including this compound, are known to exhibit versatile biological activities and are capable of binding in the biological system with a variety of enzymes and receptors .
Synthesis Analysis
The compound can be synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol . A mixture of 4-chloro-8-methyl-1,2,4-triazolo[4,3-a]quinoxaline-1-amine, the appropriate 3-(substituted benzylideneamino)-5-mercapto-1H-1,2,4-triazoles, and anhydrous potassium carbonate in DMF was stirred overnight .Molecular Structure Analysis
Triazoles, including “this compound”, are nitrogenous heterocyclic moieties with a molecular formula of C2H3N3 . They contain two carbon and three nitrogen atoms in their five-membered aromatic azole chain .Chemical Reactions Analysis
The compound is part of a series of novel [1,2,4]triazolo [4,3- a ]quinoxaline derivatives and their isosteres, pyrimido-quinoxaline, which were synthesized as potential antiviral and antimicrobial agents . The new compounds were synthesized via aromatic nucleophilic substitution .科学的研究の応用
Synthesis and Chemical Properties
- Palladium-Catalyzed Synthesis : A palladium-catalyzed method is used for synthesizing [1,2,4]triazolo[4,3-a]pyridines, showing a chemoselective reaction process and yielding various analogs with different substituents (Reichelt et al., 2010).
- Metal-Free Synthesis Approach : The synthesis of 1,2,4-triazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides is achieved through a metal-free oxidative N-N bond formation, offering a novel strategy for constructing these compounds (Zheng et al., 2014).
Biological Applications
- Antifungal Activity : Some derivatives of 1,2,4-triazolo[4,3-a]pyridine exhibit antifungal properties. For example, the compound synthesized by Yang et al. showed weak antifungal activity, demonstrating its potential in biological applications (Yang et al., 2015).
- Cardiovascular Agents : Certain 1,2,4-triazolo[1,5-a]pyrimidines fused to different heterocyclic systems exhibit coronary vasodilating and antihypertensive activities, suggesting their potential as cardiovascular agents (Sato et al., 1980).
Crystal Structure and DFT Studies
- Crystal Structure Analysis : The crystal structure of certain triazolopyridine compounds has been determined, providing insights into their molecular arrangement and potential applications in material science and pharmaceuticals (Mu et al., 2015).
作用機序
Mode of Action
Triazole compounds, which include [1,2,4]triazolo[1,5-a]pyridine derivatives, are known to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Biochemical Pathways
Given that [1,2,4]triazolo[1,5-a]pyridine derivatives have been used as inhibitors of janus kinases , it can be inferred that they may affect the JAK-STAT signaling pathway, which is involved in processes such as immunity, cell division, cell death, and tumor formation.
Result of Action
Given that [1,2,4]triazolo[1,5-a]pyridine derivatives have been used as inhibitors of janus kinases , it can be inferred that they may have an effect on cellular processes regulated by these kinases.
Action Environment
It’s known that the synthesis of [1,2,4]triazolo[1,5-a]pyridines can be achieved under microwave conditions , suggesting that the synthesis process may be influenced by environmental factors such as temperature.
生化学分析
Biochemical Properties
2-Chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyridine plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. It has been shown to inhibit enzymes such as Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2), which are involved in the signaling pathways of various cytokines and growth factors . This inhibition can modulate immune responses and has potential therapeutic implications for inflammatory diseases and cancers. Additionally, this compound interacts with proteins involved in DNA repair mechanisms, thereby influencing cellular responses to DNA damage .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to alter cell signaling pathways, particularly those involving the JAK-STAT pathway, which is critical for cell growth, differentiation, and apoptosis . By inhibiting JAK1 and JAK2, this compound can reduce the proliferation of cancer cells and induce apoptosis. Furthermore, this compound affects gene expression by modulating transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the ATP-binding site of JAK1 and JAK2, preventing their activation and subsequent phosphorylation of downstream targets . This binding inhibits the signaling cascade necessary for the transcription of genes involved in cell survival and proliferation. Additionally, this compound can induce conformational changes in proteins, affecting their stability and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time frames. The compound demonstrates stability under standard laboratory conditions, with minimal degradation over time . Long-term studies indicate that continuous exposure to this compound can lead to sustained inhibition of target enzymes and prolonged effects on cellular functions . The exact temporal dynamics of its action can vary depending on the specific cellular context and experimental conditions.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity . At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage to balance therapeutic efficacy and safety. Threshold effects are also noted, where a minimum effective dose is required to achieve the desired biochemical and cellular outcomes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites . These metabolites can further interact with cellular components, influencing metabolic flux and altering metabolite levels . The compound’s interaction with metabolic enzymes underscores its potential impact on overall cellular metabolism and energy balance.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These transport mechanisms ensure its proper localization and accumulation in target tissues, enhancing its therapeutic efficacy . The compound’s distribution is influenced by factors such as tissue permeability, blood flow, and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It predominantly localizes in the cytoplasm and nucleus, where it interacts with its target enzymes and proteins . Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular compartments . This localization is essential for its function, as it allows the compound to effectively modulate cellular processes at the molecular level .
特性
IUPAC Name |
2-chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-5-3-2-4-11-6(5)9-7(8)10-11/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFQBNDYAHLOJKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[4-amino-3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B2933871.png)
![1-(4-ethylphenyl)-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2933874.png)

![2-(2-Methyl-4-oxo-1,4-dihydropyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-3-yl)acetic acid hydrochloride](/img/no-structure.png)

![6-(4-Chlorophenyl)-4-(2,3-dichlorophenyl)-2-[(4-methylphenyl)methyl]-2,3,4,5-tetrahydropyridazin-3-one](/img/structure/B2933883.png)





![[6-(Cyclobutylmethoxy)pyrimidin-4-yl]methanamine](/img/structure/B2933891.png)

![N'-(2-Cyanophenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide](/img/structure/B2933894.png)
